molecular formula C21H26ClN5 B4186181 2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride

2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride

Cat. No.: B4186181
M. Wt: 383.9 g/mol
InChI Key: CMPOGPNJQPXSIO-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the quinazoline core with 4-methylpiperazine in the presence of a suitable catalyst.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached to the nitrogen atom of the quinazoline core through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the quinazoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the quinazoline or piperazine rings.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent targeting various biological pathways, such as kinase inhibition, receptor modulation, and enzyme inhibition.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes, including cell signaling, proliferation, and apoptosis.

    Chemical Biology: The compound serves as a tool in chemical biology to probe the function of specific proteins and pathways.

    Industrial Applications: It may have applications in the development of industrial chemicals and materials, particularly those requiring specific quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or kinases. The compound may inhibit or modulate the activity of these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-1-piperazinyl)-3-pyridinemethanol: This compound shares the piperazine moiety and has similar biological applications.

  • 2-[(4-Chloro-2-nitrophenyl)amino]phenylmethanone hydrochloride : Another compound with a piperazine ring and potential medicinal applications.

Uniqueness

2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride is unique due to its specific quinazoline core structure combined with the piperazine and phenylethyl groups. This unique combination of functional groups contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5.ClH/c1-25-13-15-26(16-14-25)21-23-19-10-6-5-9-18(19)20(24-21)22-12-11-17-7-3-2-4-8-17;/h2-10H,11-16H2,1H3,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOGPNJQPXSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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